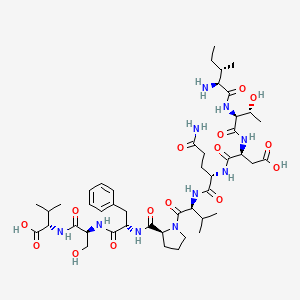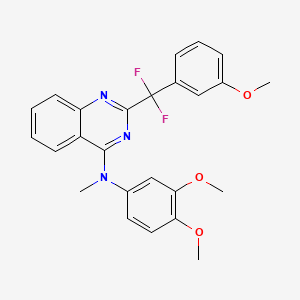
Anticancer agent 198
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 198, also known as compound 18b, is a potent anticancer compound with the molecular formula C25H23F2N3O3 and a molecular weight of 451.47 g/mol . It is a potential inhibitor of the Werner syndrome ATP-dependent helicase (WRN) protein and has shown significant toxicity towards K562 cells and WRN-overexpressing PC3 cells . This compound is particularly notable for its ability to inhibit DNA/RNA synthesis and disrupt the cell cycle, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of anticancer agent 198 involves multiple steps, typically starting with the preparation of quinazoline-4-amine derivatives. The synthetic route includes the following steps :
Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through the reaction of appropriate aniline derivatives with formamide under high-temperature conditions.
Substitution Reactions: The quinazoline core undergoes various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include halogenating agents, alkylating agents, and nucleophiles.
Final Coupling: The final step involves coupling the substituted quinazoline with other aromatic or heteroaromatic compounds to achieve the desired structure of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Anticancer agent 198 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups present in the molecule, converting them to amines or alcohols, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted quinazolines and their derivatives.
Scientific Research Applications
Anticancer agent 198 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinazoline derivatives.
Industry: The compound’s synthesis and production methods are of interest for the development of new anticancer drugs and the optimization of industrial-scale production processes.
Mechanism of Action
The mechanism of action of anticancer agent 198 involves its inhibition of the WRN protein, which plays a crucial role in DNA repair and replication . By inhibiting WRN, the compound induces DNA damage and disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets and pathways involved include the DNA damage response pathway and the cell cycle regulation pathway.
Comparison with Similar Compounds
Anticancer agent 198 can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share a similar core structure and exhibit anticancer activity through various mechanisms, including inhibition of tyrosine kinases and DNA synthesis.
Benzimidazole Derivatives: These compounds also exhibit potent anticancer activity due to their structural similarity to nucleosides and their ability to bind to different drug targets involved in cancer progression.
Piperazine Derivatives: Piperazine-containing compounds have shown a wide range of biological activities, including anticancer effects, and are often used in combination with other pharmacophores to enhance their activity.
The uniqueness of this compound lies in its specific inhibition of the WRN protein and its significant cytotoxicity towards WRN-overexpressing cancer cells .
Properties
Molecular Formula |
C25H23F2N3O3 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[difluoro-(3-methoxyphenyl)methyl]-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C25H23F2N3O3/c1-30(17-12-13-21(32-3)22(15-17)33-4)23-19-10-5-6-11-20(19)28-24(29-23)25(26,27)16-8-7-9-18(14-16)31-2/h5-15H,1-4H3 |
InChI Key |
VJXTXARLBMFCCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)C(C4=CC(=CC=C4)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



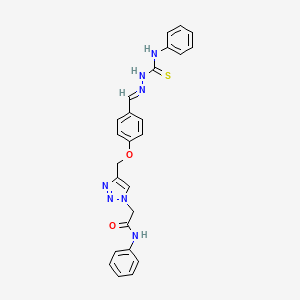





![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
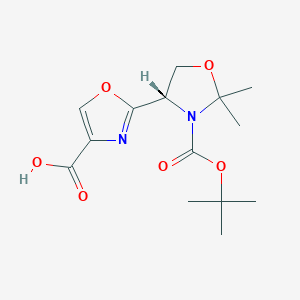

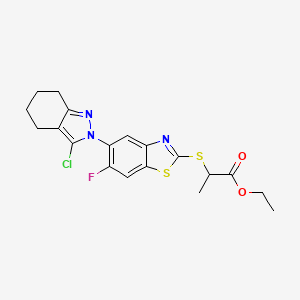
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
